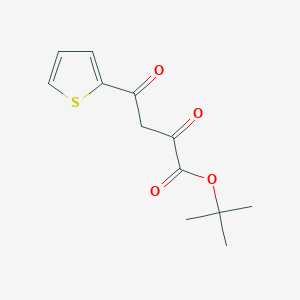![molecular formula C20H25NO2 B2814809 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide CAS No. 1791088-29-3](/img/structure/B2814809.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide is a synthetic organic compound that combines the structural features of benzofuran and adamantane. Benzofuran is a heterocyclic compound known for its biological activity, while adamantane is a polycyclic hydrocarbon with a diamond-like structure, often used in medicinal chemistry for its stability and lipophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of 2,3-dihydro-1-benzofuran: This can be achieved through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and a source of fluoride ion.
Attachment of the adamantane moiety: The adamantane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1-benzofuran-3-ylmethylamine: Shares the benzofuran moiety but lacks the adamantane structure.
Adamantane-1-carboxamide: Contains the adamantane structure but lacks the benzofuran moiety.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the benzofuran and adamantane structures, which may confer enhanced biological activity and stability compared to its individual components .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(20-8-13-5-14(9-20)7-15(6-13)10-20)21-11-16-12-23-18-4-2-1-3-17(16)18/h1-4,13-16H,5-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFBJSNPUEKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4COC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)
![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)


![Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2814734.png)
![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2814735.png)
![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2814739.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/new.no-structure.jpg)



